N-(1H-benzimidazol-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide
Description
N-(1H-Benzimidazol-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a synthetic organic compound featuring a benzimidazole moiety linked via a hexanamide chain to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group. This structure combines two heterocyclic systems: benzimidazole, known for its role in medicinal chemistry (e.g., antiparasitic agents), and benzotriazinone, a scaffold observed in agrochemicals and enzyme inhibitors. The hexanamide spacer may enhance solubility or modulate pharmacokinetic properties compared to simpler esters or thioesters.
Properties
Molecular Formula |
C21H22N6O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
InChI |
InChI=1S/C21H22N6O2/c28-20(22-14-19-23-17-10-5-6-11-18(17)24-19)12-2-1-7-13-27-21(29)15-8-3-4-9-16(15)25-26-27/h3-6,8-11H,1-2,7,12-14H2,(H,22,28)(H,23,24) |
InChI Key |
MEMASYNLSTWTGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and benzotriazine intermediates, followed by their coupling through a suitable linker.
Preparation of Benzimidazole Intermediate: The benzimidazole intermediate can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Preparation of Benzotriazine Intermediate: The benzotriazine intermediate can be synthesized by the cyclization of appropriate hydrazine derivatives with orthoesters or orthoformates.
Coupling Reaction: The final step involves the coupling of the benzimidazole and benzotriazine intermediates using a suitable linker, such as a hexanoyl chloride, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and benzotriazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzimidazole or benzotriazine derivatives.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and benzotriazine moieties can bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Differences
- Benzotriazinone Derivatives: Azinphos-methyl/ethyl: These organophosphates feature a phosphorodithioate ester group bonded to the benzotriazinone ring, enhancing lipophilicity and acetylcholinesterase inhibition. In contrast, the target compound replaces the ester with a hexanamide-benzimidazole group, likely reducing neurotoxicity and altering target specificity. Synthetic Accessibility: Azinphos derivatives are synthesized via thiophosphorylation reactions, whereas the target compound’s amide linkage may require coupling agents (e.g., EDC/HOBt) for benzimidazole conjugation.
- Benzimidazole-Containing Analogs: The benzimidazole moiety in the target compound is structurally distinct from benzoxazine derivatives (e.g., compound 7a-c), which exhibit pyrimidine substitutions.
Pharmacological and Toxicological Profiles
- Azinphos-methyl/ethyl : Exhibit high acute toxicity (LD50 in rats: 4–13 mg/kg) due to acetylcholinesterase inhibition. Their phosphorodithioate esters hydrolyze to bioactive oxons, a mechanism unlikely in the target compound due to its stable amide bond.
- Target Compound : The hexanamide linker may improve water solubility, reducing bioaccumulation risks compared to Azinphos derivatives. Benzimidazoles often show lower acute toxicity (e.g., Albendazole LD50 > 2,000 mg/kg), suggesting a safer profile.
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a hybrid compound that integrates the benzimidazole and benzotriazine moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves the reaction of benzimidazole derivatives with benzotriazine compounds. The process typically includes:
- Condensation Reaction : The reaction between 1H-benzimidazole and a suitable benzotriazine derivative under acidic or basic conditions to form the amide bond.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing benzimidazole and benzotriazine rings have shown significant antimicrobial properties. Studies indicate that they inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.
- Anticancer Properties : Research has demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through interference with DNA replication and repair mechanisms.
Research Findings
Recent studies have highlighted the biological efficacy of this compound:
Antimicrobial Activity
A study conducted by evaluated the antimicrobial effects against a range of pathogens including Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Anticancer Activity
In vitro assays have shown that this compound significantly reduces the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be approximately 15 µM for MCF-7 cells and 12 µM for HeLa cells, indicating potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 12 |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the effectiveness of this compound in treating infections caused by resistant strains of bacteria. Results showed a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : In a preclinical study involving xenograft models of breast cancer, administration of the compound resulted in a marked decrease in tumor size compared to control groups receiving vehicle treatment alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
